molecular formula C12H8ClNO4 B12630333 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid CAS No. 948294-19-7

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid

Cat. No.: B12630333
CAS No.: 948294-19-7
M. Wt: 265.65 g/mol
InChI Key: OACYTXMHYQXITK-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid is a halogenated quinoline derivative featuring a chlorine substituent at position 5, a methyl group at position 8, and dicarboxylic acid groups at positions 2 and 2. This compound belongs to the quinoline family, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948294-19-7

Molecular Formula

C12H8ClNO4

Molecular Weight

265.65 g/mol

IUPAC Name

5-chloro-8-methylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C12H8ClNO4/c1-5-2-3-8(13)6-4-7(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18)

InChI Key

OACYTXMHYQXITK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Method

One of the prominent methods for synthesizing 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves cyclization reactions using substituted anilines and various reagents.

Reagents:

  • Chloroanilines
  • Methacrylic acid or its derivatives
  • Acid catalysts (e.g., hydrochloric acid)

Procedure:

  • A mixture of chloroaniline and methacrylic acid is heated under reflux conditions.
  • The reaction is monitored, and upon completion, the mixture is cooled.
  • The product is isolated through filtration and purified.

Yield and Purity:
This method can yield products with high purity (up to 98%) depending on the reaction conditions employed.

Halogenation followed by Esterification

Another effective route involves halogenation of methylquinoline followed by esterification.

Reagents:

  • Methylquinoline
  • Chlorine or bromine sources
  • Diethyl malonate for esterification

Procedure:

  • Methylquinoline is treated with chlorine under controlled conditions to introduce the chlorine atom at the desired position.
  • The resulting halogenated compound undergoes esterification with diethyl malonate in the presence of a base catalyst.
  • The final product is obtained after hydrolysis of the ester.

Yield and Purity:
This method also provides good yields, typically around 90%, with further purification steps enhancing product quality.

Comparative Analysis of Preparation Methods

To better understand the efficiency and practicality of these methods, a comparative table is provided below:

Method Yield (%) Purity (%) Main Advantages Limitations
Cyclization 95 98 High yield and purity Requires careful temperature control
Halogenation + Esterification 90 95 Simplicity in steps Possible side reactions

Chemical Reactions Analysis

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-chloro-8-methylquinoline-2,3-dicarboxylic acid and related compounds:

Compound Name Structural Features Key Properties/Applications Reference
This compound Cl at C5, CH₃ at C8, -COOH at C2 and C3 High polarity, potential for metal chelation or bioactive molecule synthesis
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline Cl at C5, triazolylmethoxy group at C8 Demonstrated antimicrobial activity; modified solubility due to triazole moiety
Quinoline-2,3-dicarboxylic acid diethylester Ethyl ester groups at C2 and C3 (instead of -COOH) Lower polarity; used as a precursor for ester-to-acid conversions in synthetic chemistry
Chlorendic Acid Hexachlorinated bicyclic structure with -COOH groups Flame retardant additive; high thermal stability and environmental persistence

Key Research Findings

  • Bioactivity: The triazolylmethoxy derivative () exhibits enhanced antimicrobial properties compared to non-functionalized quinoline dicarboxylic acids, likely due to increased lipophilicity and target interaction via the triazole group .
  • Reactivity: Quinoline-2,3-dicarboxylic acid esters () are less reactive in aqueous environments than their acid counterparts, making them preferable for storage or stepwise synthesis .
  • Safety: Chlorendic acid () has stringent handling requirements due to its toxicity and environmental persistence, whereas quinoline dicarboxylic acids are generally less hazardous .

Physicochemical Properties

Property This compound Quinoline-2,3-dicarboxylic acid diethylester Chlorendic Acid
Polarity High (due to -COOH groups) Moderate (ester groups) Low (non-polar bicyclic)
Solubility Likely soluble in polar solvents (e.g., DMSO, water) Soluble in organic solvents (e.g., ethanol) Insoluble in water
Thermal Stability Moderate Moderate High

Critical Analysis of Evidence

  • : Highlights the role of substituents (e.g., triazole) in modulating bioactivity, suggesting that this compound could be functionalized for targeted applications .
  • : Provides a catalog of structurally related compounds, emphasizing the versatility of quinoline dicarboxylic acid derivatives in synthetic workflows .
  • : Demonstrates the importance of halogenation patterns in determining environmental and safety profiles, contrasting with the less hazardous quinoline-based acids .

Biological Activity

5-Chloro-8-methylquinoline-2,3-dicarboxylic acid (CAS No. 948294-19-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClNO₄, with a molecular weight of 265.65 g/mol. The compound features a quinoline structure characterized by a bicyclic aromatic system containing nitrogen, with two carboxylic acid groups at the 2 and 3 positions and a chlorine atom at the 5 position alongside a methyl group at the 8 position. This unique arrangement enhances its reactivity and potential biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains. In particular, derivatives of quinoline compounds have shown significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Activity : Research indicates that this compound possesses cytotoxic properties against cancer cell lines. Studies have reported that it can inhibit cell proliferation and induce apoptosis in specific cancer types, showing promise as a potential anticancer agent .
  • Antiviral Potential : The compound's structural features may contribute to its antiviral activity, with some derivatives showing inhibition against viral replication processes. This area is particularly relevant in the context of emerging viral diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of carboxylate groups allows for versatile interactions with proteins and enzymes involved in various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced viability of these cells.
  • Binding Affinity : Studies utilizing molecular docking simulations have suggested that the compound can bind effectively to target proteins due to its structural characteristics, influencing their activity and stability .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloro-8-methylquinoline-2,3-dicarboxylic acidSimilar dicarboxylic structureAntimicrobial
5-Chloroquinoline-2-carboxylic acidLacks methyl group at position 8Reduced reactivity
8-Methylquinoline-2-carboxylic acidNo chlorine or additional carboxyl groupLess complex interactions

This table illustrates how variations in halogen substitution and functional groups can influence the biological properties of quinoline derivatives.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that derivatives of quinoline compounds exhibited inhibition zones ranging from 18 mm to 25 mm against various bacterial strains when tested using standard agar diffusion methods . The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound reduced cell viability in cancer cell lines by inducing apoptosis at concentrations as low as 10 µM. This effect was attributed to the activation of intrinsic apoptotic pathways .
  • Antiviral Activity : Research on related quinoline derivatives indicated that they could inhibit viral replication in vitro, suggesting that structural modifications like those found in 5-chloro-8-methylquinoline could enhance antiviral efficacy against emerging pathogens .

Q & A

Basic Questions

Q. What are the key considerations for safe handling and storage of 5-Chloro-8-methylquinoline-2,3-dicarboxylic acid in laboratory settings?

  • Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure access to eyewash stations and safety showers .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors, especially during weighing or solvent-based reactions .
  • Storage: Keep the compound in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) to prevent hydrolysis or degradation. Store away from ignition sources due to potential electrostatic discharge risks .

Q. What are common synthetic routes to this compound?

  • Methodological Answer:

  • Chlorination and Oxidation: Start with 8-methylquinoline-2,3-dicarboxylic acid. Introduce chlorine at position 5 via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions. Optimize reaction temperature (e.g., 0–25°C) to avoid over-chlorination .
  • Hydrolysis of Esters: Synthesize the dimethyl ester derivative first (e.g., via Fischer esterification), then hydrolyze using NaOH/EtOH-H₂O (1:1) at reflux. Monitor pH to ensure complete de-esterification .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

  • Methodological Answer:

  • NMR Spectroscopy: Use ¹H NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). ¹³C NMR confirms carboxylic acid carbons (δ 165–175 ppm) .
  • X-ray Crystallography: For unambiguous regiochemical confirmation, grow single crystals via slow evaporation in DMSO/EtOH. Analyze the crystal lattice to verify chloro and methyl substituent positions .
  • HPLC-MS: Employ reverse-phase C18 columns (ACN/H₂O + 0.1% formic acid) with ESI-MS detection to assess purity and molecular ion ([M-H]⁻ at m/z 295) .

Advanced Research Questions

Q. How can derivatization of this compound expand its utility in coordination chemistry or drug design?

  • Methodological Answer:

  • Amide Formation: React with amines (e.g., ethylenediamine) using DMF as a solvent and EDC/HOBt coupling agents at 25°C. Monitor via TLC (CH₂Cl₂/MeOH 9:1) to optimize yield .
  • Esterification: Protect carboxylic acids as ethyl esters using SOCl₂/EtOH, then functionalize the quinoline core (e.g., Pd-catalyzed cross-coupling) .
  • Reductive Amination: Reduce imine intermediates (e.g., from aldehyde derivatives) using NaBH₃CN at pH 6 to synthesize aminoquinoline analogs for biological screening .

Q. What strategies exist for incorporating this compound into metal-organic frameworks (MOFs) or supramolecular systems?

  • Methodological Answer:

  • Ligand Design: Use the dicarboxylic acid moiety to coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF, 120°C). Adjust pH to deprotonate carboxylates .
  • Linker Functionalization: Introduce pendant groups (e.g., pyridyl or amino substituents) via post-synthetic modification to enhance MOF porosity or catalytic activity .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer:

  • Reproducibility Checks: Replicate protocols from divergent studies (e.g., chlorination at 0°C vs. room temperature ). Use standardized reagents and strictly control moisture/oxygen levels.
  • Advanced Analytics: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate crystallinity via PXRD if single crystals are unavailable .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts or reaction pathways, aligning theoretical and experimental data .

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